2-Chloro-4-(chloromethyl)thiazole
Overview
Description
2-Chloro-4-(chloromethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H3Cl2NS. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, along with two chlorine atoms attached to the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Pharmacokinetics
It’s known that the compound has a molecular weight of 16804 , and a density of 1.503g/cm3 . Its boiling point is 268.631ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound It’s important to note that the compound is classified as Acute Tox. 4 Oral , indicating potential toxicity if swallowed.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(chloromethyl)thiazole plays a significant role in biochemical reactions, particularly in the synthesis of thiazole-based compounds. It interacts with various enzymes and proteins, facilitating the formation of thiazole derivatives. These interactions often involve nucleophilic substitution reactions, where the chloromethyl group of this compound acts as an electrophile, reacting with nucleophiles such as amines or thiols. This compound is also known to interact with enzymes involved in the biosynthesis of thiamine (vitamin B1), where it serves as a precursor for the thiazole moiety of thiamine .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving thiazole derivatives. These effects include modulation of gene expression and alterations in cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and cellular defense mechanisms. Additionally, it has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit certain enzymes involved in the biosynthesis of thiazole-containing compounds, thereby regulating their production. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage level results in significant changes in physiological parameters. These studies highlight the importance of dosage optimization to minimize toxic effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the biosynthesis of thiazole-containing compounds. It interacts with enzymes such as thiazole synthase, facilitating the formation of thiazole rings. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may interact with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites, leading to differential accumulation in various organs .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications such as phosphorylation or acetylation can affect its activity and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)thiazole typically involves the chlorination of allyl isothiocyanate. The process is carried out by adding 2 to 20 moles of chlorine per mole of allyl isothiocyanate at temperatures ranging from 0°C to 150°C . This reaction can be performed in the presence of an inert diluent under the specified conditions.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous synthesis methods. These methods involve rectification processes that allow for the continuous desolventizing and removal of light impurities, resulting in high-purity products . The simplicity and efficiency of these methods make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-4-(chloromethyl)thiazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 2-Bromothiazole
- 2-(Aminomethyl)thiazole
- Thiazole-2-carbonyl chloride
- 4-(Chloromethyl)thiazole hydrochloride
Comparison: 2-Chloro-4-(chloromethyl)thiazole is unique due to the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other thiazole derivatives. For instance, 2-Bromothiazole has a bromine atom instead of chlorine, leading to different substitution patterns and reactivity. Similarly, 2-(Aminomethyl)thiazole contains an amino group, which significantly alters its chemical behavior and applications .
Biological Activity
2-Chloro-4-(chloromethyl)thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure, characterized by the presence of nitrogen and sulfur atoms, imparts various pharmacological properties to this compound. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C4H3Cl2N S. The key structural features include:
- Thiazole Ring : A five-membered heterocyclic ring containing one nitrogen and one sulfur atom.
- Chlorine Substituents : Chlorine atoms at the 2nd and 4th positions enhance its reactivity and potential biological interactions.
- Chloromethyl Group : The presence of a chloromethyl (-CH2Cl) group makes it a reactive electrophile, which can participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study synthesized various thiazole derivatives and screened them against several bacterial strains, including Bacillus subtilis, Bacillus megaterium, and Escherichia coli. The results demonstrated promising antibacterial effects, with minimum inhibitory concentration (MIC) values suggesting effective inhibition of bacterial growth .
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 6.25 |
Bacillus megaterium | 12.5 |
Escherichia coli | 6.25 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. The thiazole nucleus is crucial for this activity, as evidenced by studies where derivatives containing this moiety displayed enhanced antifungal effects compared to their non-thiazole counterparts .
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 12.5 |
Cryptococcus neoformans | 6.25 |
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its biological activity may involve:
- Electrophilic Attack : The chloromethyl group can act as an electrophile, allowing the compound to react with nucleophiles in biological systems.
- Interaction with Enzymes : Similar compounds have been shown to inhibit enzyme activity through covalent modification or competitive inhibition.
Synthesis and Testing of Derivatives
A notable case study involved the synthesis of a series of thiazole derivatives based on the chloromethylthiazole scaffold. These derivatives were evaluated for their antimicrobial properties, revealing that modifications at various positions on the thiazole ring could significantly enhance biological activity . For instance, compounds with amino or quinolinyl substitutions exhibited MIC values ranging from 6.25 to 12.5 µg/mL against multiple bacterial strains.
Macrocyclization Approaches
Another significant study explored the use of 4-chloromethyl thiazoles in macrocyclization reactions aimed at generating new peptide-based therapeutics. The research highlighted the versatility of thiazole-containing compounds in drug design, demonstrating their potential in creating libraries of biologically active molecules .
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYINROOPCUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448335 | |
Record name | 2-Chloro-4-(chloromethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-76-5 | |
Record name | 2-Chloro-4-(chloromethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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